3-Ethyl-2,4-dimethylpentan-3-ol
Overview
Description
3-Ethyl-2,4-dimethylpentan-3-ol is an organic compound with the molecular formula C9H20O. It is a tertiary alcohol, meaning the carbon atom bearing the hydroxyl group (-OH) is attached to three other carbon atoms. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,4-dimethylpentan-3-ol typically involves the alkylation of a suitable precursor. One common method is the reaction of 2,4-dimethylpentan-3-one with ethylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds as follows:
Preparation of Grignard Reagent: Ethyl bromide is reacted with magnesium in anhydrous ether to form ethylmagnesium bromide.
Grignard Reaction: The ethylmagnesium bromide is then added to 2,4-dimethylpentan-3-one, resulting in the formation of this compound after hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,4-dimethylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert it to alkanes using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 or PBr3 in the presence of pyridine.
Major Products
Oxidation: 3-Ethyl-2,4-dimethylpentan-3-one or corresponding carboxylic acids.
Reduction: 3-Ethyl-2,4-dimethylpentane.
Substitution: 3-Ethyl-2,4-dimethylpentyl chloride or bromide.
Scientific Research Applications
3-Ethyl-2,4-dimethylpentan-3-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving alcohols.
Medicine: Research explores its potential as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of fragrances, flavors, and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 3-Ethyl-2,4-dimethylpentan-3-ol involves its interaction with molecular targets such as enzymes and receptors. As a tertiary alcohol, it can participate in hydrogen bonding and hydrophobic interactions, influencing its reactivity and binding affinity. The pathways involved may include oxidation-reduction reactions and nucleophilic substitution, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-3-pentanol: Similar structure but lacks the ethyl group at the 3-position.
3-Ethyl-2,2-dimethyl-3-pentanol: Similar but with different methyl group positioning.
3-Isopropyl-2-methyl-3-pentanol: Similar but with an isopropyl group instead of an ethyl group.
Uniqueness
3-Ethyl-2,4-dimethylpentan-3-ol is unique due to its specific arrangement of ethyl and methyl groups, which influences its physical and chemical properties. This uniqueness makes it valuable in applications requiring specific reactivity and stability profiles .
Properties
IUPAC Name |
3-ethyl-2,4-dimethylpentan-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-6-9(10,7(2)3)8(4)5/h7-8,10H,6H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPYIRQFCOFLGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C)(C(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80282903 | |
Record name | 3-ethyl-2,4-dimethylpentan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80282903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3970-59-0 | |
Record name | 3-Pentanol,4-dimethyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28641 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-ethyl-2,4-dimethylpentan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80282903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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